![molecular formula C7H4F3N3S B12992057 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12992057.png)
5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, incorporating a trifluoromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its ability to serve as a bioisostere for purine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of catalysts such as N-methylmorpholine and reagents like AcONa .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is being investigated for its antitumor activities and as a potential histamine H3 receptor antagonist.
Industry: The compound’s herbicidal properties make it useful in agricultural applications
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets. For instance, it has been reported to inhibit PI3Kα with high potency, which is crucial for its antitumor activity. The compound’s ability to interact with multiple receptor targets enhances its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may differ in their substituents, leading to variations in their pharmacological activities.
Purine Bioisosteres: Compounds like purines that mimic the biological activity of 5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine.
Uniqueness
The presence of the trifluoromethyl group at the 5-position of the thiazole ring is a unique feature that enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C7H4F3N3S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
5-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)4-2-1-3-5(12-4)13-6(11)14-3/h1-2H,(H2,11,12,13) |
InChI Key |
WSHNVANWUAIXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Difluorobicyclo[4.1.0]heptan-3-ol](/img/structure/B12991980.png)
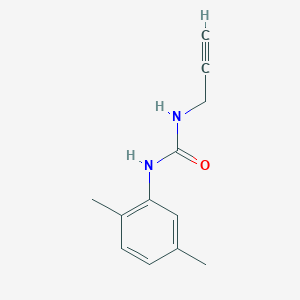
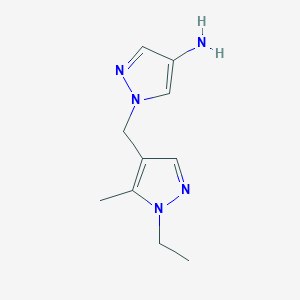
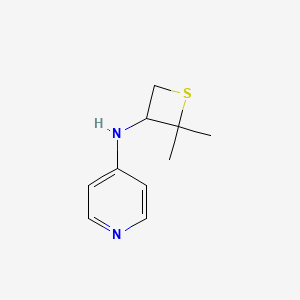
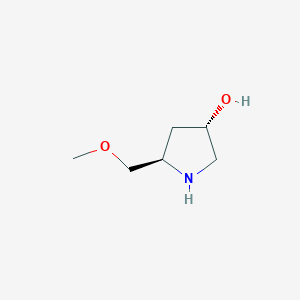


![Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12992024.png)
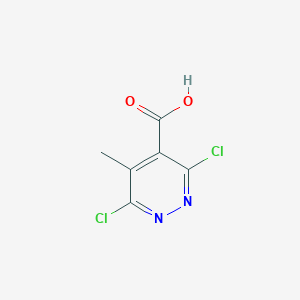

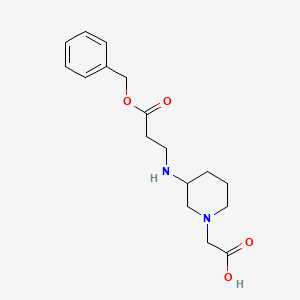
![(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12992051.png)
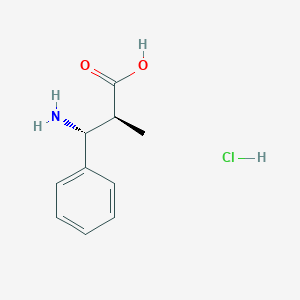
![tert-Butyl 2-chloro-4-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12992068.png)
